20-Methylhenicosan-1-ol
Description
20-Methylhenicosan-1-ol is a long-chain primary alcohol with a molecular formula of $ \text{C}{22}\text{H}{44}\text{O} $. It features a 21-carbon backbone (henicosane) with a methyl branch at the 20th position and a hydroxyl group at the terminal carbon. This structural configuration imparts unique physical and chemical properties, such as reduced crystallinity compared to linear analogs and moderate hydrophobicity due to its extended alkyl chain.
Properties
Molecular Formula |
C22H46O |
|---|---|
Molecular Weight |
326.6 g/mol |
IUPAC Name |
20-methylhenicosan-1-ol |
InChI |
InChI=1S/C22H46O/c1-22(2)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23/h22-23H,3-21H2,1-2H3 |
InChI Key |
BTDOKCKNOMJKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
a. Chain Length and Branching
- Dodecan-1-ol (C12H26O) : A straight-chain primary alcohol with a shorter 12-carbon backbone. Its linear structure results in higher crystallinity (melting point ~24°C) and lower viscosity compared to 20-methylhenicosan-1-ol, which is expected to have a higher melting point (~60–70°C) due to its longer chain but reduced by branching .
- 5,5-Dichlorohexan-1-ol (C6H12Cl2O): A halogenated short-chain alcohol. The chlorine substituents increase polarity and reactivity, making it more soluble in polar solvents than this compound, which is predominantly soluble in nonpolar solvents .
b. Functional Group Modifications
- 3-Sulfanylhexan-1-ol (C6H14OS) : Contains a sulfur atom, enhancing its nucleophilic and aromatic properties. This contrasts with this compound’s inert alkyl chain, which prioritizes hydrophobic interactions in applications like surfactants or lipid bilayers .
- 5-(Dimethylamino)pent-2-en-1-ol (C7H15NO): Incorporates a dimethylamino group and a double bond, enabling pH-dependent reactivity and conjugation. Such functional diversity is absent in this compound, limiting its utility in advanced material synthesis compared to amino-alcohols .
Physical and Chemical Properties
| Property | This compound (C22H44O) | Dodecan-1-ol (C12H26O) | 5,5-Dichlorohexan-1-ol (C6H12Cl2O) |
|---|---|---|---|
| Molecular Weight | 324.6 g/mol | 186.34 g/mol | 187.06 g/mol |
| Melting Point | ~60–70°C (estimated) | 24°C | –10°C (liquid at room temperature) |
| Boiling Point | ~250–270°C (estimated) | 259°C | 195°C |
| Solubility in Water | Insoluble | 0.04 g/L (20°C) | Partially soluble |
| Key Applications | Surfactants, lubricants | Surfactants, cosmetics | Organic synthesis intermediates |
Notes:
- Longer chains (e.g., C21 vs. C12) increase hydrophobicity and thermal stability but reduce solubility.
- Halogenation (e.g., Cl substituents) enhances reactivity and polarity, as seen in 5,5-Dichlorohexan-1-ol’s use in synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
